6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonylchloride
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Overview
Description
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride is a heterocyclic compound that contains both bromine and sulfonyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride typically involves the bromination of 1H-pyrrolo[3,2-b]pyridine followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The sulfonylation step involves the reaction of the brominated intermediate with chlorosulfonic acid or sulfuryl chloride under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and sulfonyl chloride groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including as a kinase inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar in structure but differs in the position of the bromine atom.
6-Bromo-1H-pyrrolo[3,2-c]pyridine: Another structural isomer with different chemical properties.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Contains a bromine atom at a different position on the pyridine ring.
Uniqueness
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride functional groups, which provide versatility in chemical reactions. This dual functionality makes it a valuable intermediate for the synthesis of a wide range of compounds .
Properties
Molecular Formula |
C7H4BrClN2O2S |
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Molecular Weight |
295.54 g/mol |
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H4BrClN2O2S/c8-4-1-5-7(11-2-4)6(3-10-5)14(9,12)13/h1-3,10H |
InChI Key |
IADHSLJSZSGSCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2S(=O)(=O)Cl)Br |
Origin of Product |
United States |
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